molecular formula C23H23NO6 B12462487 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B12462487
M. Wt: 409.4 g/mol
InChI Key: HPBQGNLYLDVVPJ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, an oxoethyl group, and an isoindolyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl and isoindolyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate

Uniqueness

Compared to similar compounds, 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C23H23NO6/c1-3-4-12-19(24-21(26)17-10-5-6-11-18(17)22(24)27)23(28)30-14-20(25)15-8-7-9-16(13-15)29-2/h5-11,13,19H,3-4,12,14H2,1-2H3

InChI Key

HPBQGNLYLDVVPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC(=O)C1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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